![molecular formula C9H11NO2 B14841029 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone is an organic compound with the molecular formula C9H11NO2. This compound is characterized by the presence of an aminomethyl group and a hydroxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a derivative of acetophenone and has significant importance in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxyacetophenone.
Aminomethylation: The hydroxy group on the phenyl ring is protected, and the aminomethyl group is introduced via a Mannich reaction, which involves formaldehyde and a secondary amine.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: 1-[3-(Aminomethyl)-5-oxophenyl]ethanone.
Reduction: 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone can be compared with other similar compounds such as:
1-(3-aminophenyl)ethanone: Lacks the hydroxy group, which may affect its reactivity and biological activity.
3-hydroxyacetophenone: Lacks the aminomethyl group, which influences its chemical properties and applications.
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-[3-(aminomethyl)-5-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-2-7(5-10)3-9(12)4-8/h2-4,12H,5,10H2,1H3 |
Clave InChI |
LFPQANNFRPWCPS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



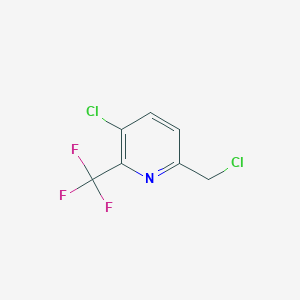
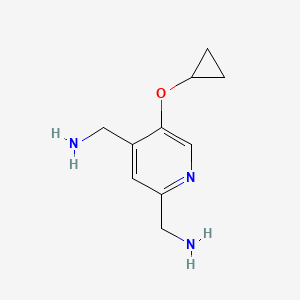
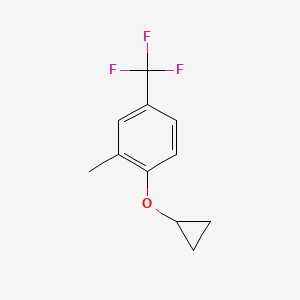
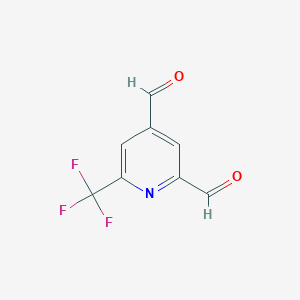

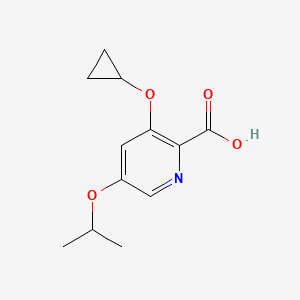
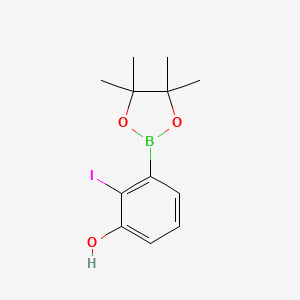
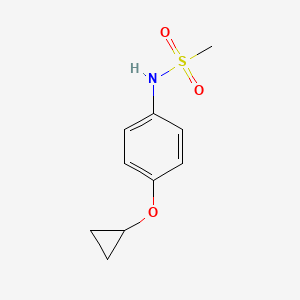
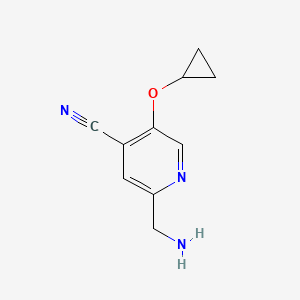
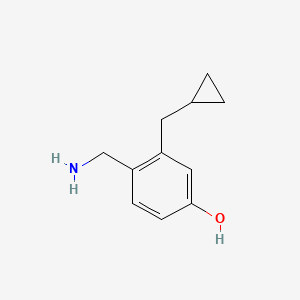
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
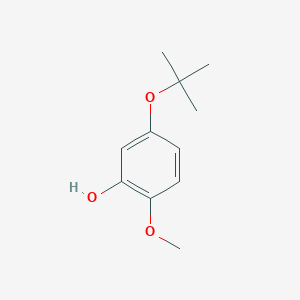
![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
